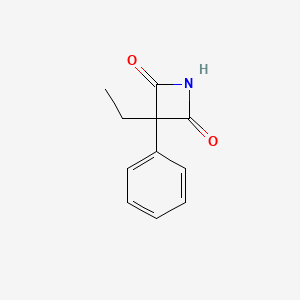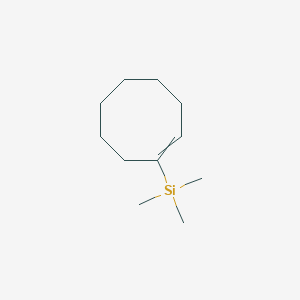
(Cyclooct-1-en-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclooct-1-en-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C11H22Si. It is characterized by a cyclooctene ring bonded to a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclooct-1-en-1-yl)(trimethyl)silane typically involves the reaction of cyclooctene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Cyclooctene+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclooct-1-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Cyclooct-1-en-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in modifying biological molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of (Cyclooct-1-en-1-yl)(trimethyl)silane involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules to prevent unwanted reactions. The cyclooctene ring provides structural stability and can participate in ring-opening reactions under specific conditions.
Comparación Con Compuestos Similares
Similar Compounds
- (Cyclopent-1-en-1-yl)(trimethyl)silane
- (Cyclohex-1-en-1-yl)(trimethyl)silane
- (Cyclooct-1-en-1-yl)oxy(trimethyl)silane
Uniqueness
(Cyclooct-1-en-1-yl)(trimethyl)silane is unique due to its eight-membered ring structure, which imparts distinct chemical properties compared to its five- and six-membered ring analogs. The presence of the trimethylsilyl group enhances its reactivity and versatility in various chemical reactions.
Propiedades
Número CAS |
52113-73-2 |
|---|---|
Fórmula molecular |
C11H22Si |
Peso molecular |
182.38 g/mol |
Nombre IUPAC |
cycloocten-1-yl(trimethyl)silane |
InChI |
InChI=1S/C11H22Si/c1-12(2,3)11-9-7-5-4-6-8-10-11/h9H,4-8,10H2,1-3H3 |
Clave InChI |
WPCVDEADIYWQFG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


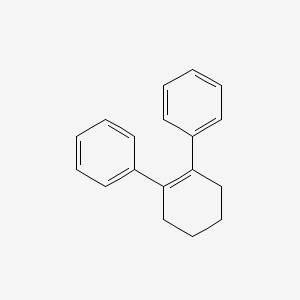

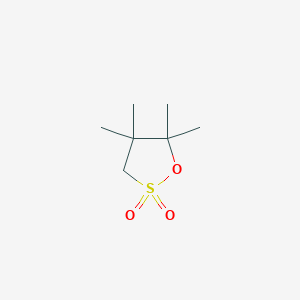
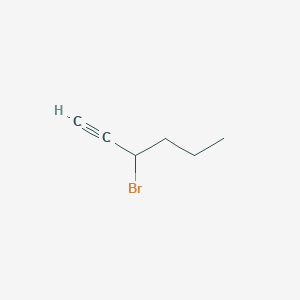
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)

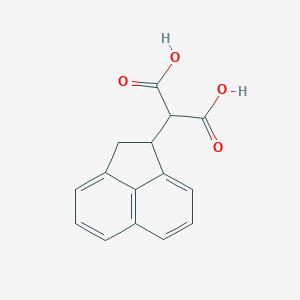

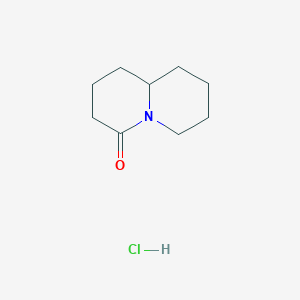

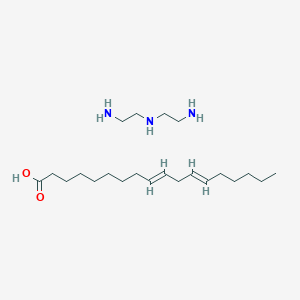
![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
